2-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide
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Overview
Description
This compound, also known as 2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)acetamide, has a CAS Number of 1334148-72-9 and a molecular weight of 280.75 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17ClN2O2/c15-8-13(18)16-9-11-4-1-2-5-12(11)10-17-7-3-6-14(17)19/h1-2,4-5H,3,6-10H2,(H,16,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of related sulfonamide compounds have highlighted their potential as small molecular antagonists for various therapeutic applications, including as targeting preparations for the prevention of HIV-1 infection. For example, derivatives have been synthesized from intermediates like N-Benzyl-4-piperidone and further reacted to produce novel compounds with potential drug development applications (Cheng De-ju, 2015).
Molecular and Supramolecular Structures
Research into N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide has elucidated their prospective ligands for metal coordination. The structural analysis of these derivatives reveals varied molecular and supramolecular structures, with implications for their application in material science and coordination chemistry (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).
Inhibition of Carbonic Anhydrases
Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides have been studied for their inhibitory effects on carbonic anhydrases, highlighting their potential for the development of selective inhibitors for certain isoforms of this enzyme. This research can contribute to therapeutic applications where modulation of carbonic anhydrase activity is beneficial (Irena Vaškevičienė et al., 2019).
Oxidation of Hydrocarbons
The oxidation of hydrocarbons by aqueous platinum salts, with specific reference to p-Toluenesulfonic acid, indicates a selective hydroxylation process. This work contributes to the understanding of selective oxidation in organic chemistry, with potential implications for industrial applications (J. Labinger et al., 1993).
Development of Human Carbonic Anhydrase Inhibitors
Further studies have synthesized and investigated pyrrolidinone-based chlorinated benzenesulfonamide derivatives for their binding affinity and selectivity against human carbonic anhydrases. These compounds have shown potential for the development of inhibitors with higher selectivity for particular isoforms, which is crucial for therapeutic applications targeting cancer-related enzymes (Benas Balandis et al., 2020).
Mechanism of Action
Target of Action
It is known that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to affect various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the physicochemical environment can significantly influence the activity of compounds with a pyrrolidine ring .
Properties
IUPAC Name |
2-chloro-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c17-13-4-1-2-5-14(13)24(22,23)19-11-12-7-8-18-15(10-12)20-9-3-6-16(20)21/h1-2,4-5,7-8,10,19H,3,6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZYIUBKLLJOIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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